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Compound of Interest

Compound Name: 4-Methyl-1,4-heptadiene

Cat. No.: B080527

4-Methyl-1,4-heptadiene is an alkene containing two distinct carbon-carbon double bonds: a
terminal monosubstituted (vinyl) double bond and an internal trisubstituted double bond.[4][5]
This unique structure gives rise to a characteristic infrared spectrum. The primary functional
groups and their expected vibrational frequencies are:

o =C-H Bonds (Alkene): Stretching vibrations for these bonds are anticipated to appear at
wavenumbers slightly above 3000 cm~1.[4][6]

o C-H Bonds (Alkane): The molecule also contains sp3 hybridized C-H bonds in its methyl and
methylene groups. These stretching vibrations are expected just below 3000 cm~1.[4]

e C=C Bonds (Alkene): Two distinct C=C stretching bands are expected. Trisubstituted double
bonds typically absorb in the 1680-1660 cm~* region, while monosubstituted (vinyl) double
bonds show a band around 1640 cm~1.[4][5]

e =C-H Bends (Alkene): Strong absorption bands resulting from out-of-plane bending
vibrations of the alkene C-H bonds are expected in the 1000-650 cm~* region.[4][6] These
are highly diagnostic for the substitution pattern.

Experimental Protocol: Gas-Phase FTIR
Spectroscopy

The data presented in this guide was obtained from the NIST/EPA Gas-Phase Infrared
Database.[1] A general protocol for acquiring a gas-phase IR spectrum is as follows:
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Instrumentation:

e A Fourier Transform Infrared (FTIR) spectrometer is used, equipped with a source of infrared
radiation, a beamsplitter, mirrors, and a detector.[7] The optical components, such as
windows and beamsplitters, are typically made of materials transparent to IR radiation, like
NaCl or KBr.[7]

Sample Preparation:

e A small amount of the volatile liquid 4-Methyl-1,4-heptadiene is injected into an evacuated
gas cell.

e The cell is sealed. The sample volatilizes to create a gaseous sample within the cell's path
length.

e The gas cell is constructed with windows (e.g., KBr) that are transparent to infrared radiation.

Data Acquisition:

A background spectrum of the empty gas cell is recorded to account for any atmospheric or
instrumental interferences.

e The gas cell containing the sample is placed in the spectrometer's sample compartment.
e The infrared beam is passed through the sample, and an interferogram is generated.
e Multiple scans (e.g., 16-32) are typically co-added to improve the signal-to-noise ratio.

e A Fourier transform is applied to the interferogram to convert it into a spectrum of
absorbance or transmittance versus wavenumber (cm~1).[8]

e The background spectrum is automatically subtracted from the sample spectrum to produce
the final infrared spectrum of the compound.

Infrared Spectrum Data

The gas-phase infrared spectrum of 4-Methyl-1,4-heptadiene exhibits several characteristic
absorption bands. The quantitative data is summarized in the table below, sourced from the
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NIST Chemistry WebBook.[1]

Vibrational Mode

Wavenumber (cm~2) Intensity (Absorbance) .

Assignment
3081 Weak =C-H Stretch (Vinyl Group)

C-H Asymmetric Stretch
2970 Strong

(Methyl/Methylene)

C-H Symmetric Stretch
2935 Strong

(Methyl/Methylene)

) C-H Symmetric Stretch

2878 Medium

(Methyl)
1668 Weak-Medium C=C Stretch (Trisubstituted)
1644 Medium C=C Stretch (Vinyl Group)

i C-H Bend (Scissoring,

1455 Medium

Methylene)
1378 Medium C-H Bend (Symmetric, Methyl)

=C-H Bend (Out-of-plane,
995 Strong ]

Vinyl trans)

=C-H Bend (Out-of-plane,
913 Strong ]

Vinyl wag)

=C-H Bend (Out-of-plane,
835 Strong

Trisubstituted)

Note: Peak positions and intensities are approximate and derived from the graphical data
presented by NIST. For precise values, direct analysis of the JCAMP-DX file is recommended.

Spectral Interpretation Workflow

The process of analyzing an IR spectrum to elucidate a chemical structure follows a logical
progression. This workflow involves identifying key absorption bands and correlating them with
specific functional groups, ultimately confirming the molecule's identity.
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Caption: Workflow for IR spectral analysis of 4-Methyl-1,4-heptadiene.
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The interpretation confirms the structure of 4-Methyl-1,4-heptadiene. The presence of a band
at 3081 cm~* and strong bands at 1644, 995, and 913 cm~! are definitive evidence for the
H2C=CH-R (vinyl) group.[4][5] Concurrently, the absorption at 1668 cm~! and the strong out-of-
plane bend at 835 cm~1 are characteristic of a trisubstituted alkene (R2C=CR-H).[5] Finally, the
strong absorptions below 3000 cm~1 confirm the presence of the alkane backbone of the
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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